5-(2,2,2-Trifluoroethoxy)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-5-1-2-6(11)12-3-5/h1-3H,4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPQLYYXBRUQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 2,2,2 Trifluoroethoxy Pyridin 2 Amine
Direct Synthesis Strategies for 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine
The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the ether linkage or the introduction of the amine functionality onto a pre-functionalized pyridine (B92270) ring.
Nucleophilic substitution reactions, particularly the Williamson ether synthesis, represent a cornerstone for constructing the aryl ether bond in the target molecule. byjus.comwikipedia.org This strategy typically involves the reaction of an alkoxide with an organohalide. wikipedia.orgmasterorganicchemistry.com
One viable pathway begins with a 5-halopyridin-2-amine derivative, such as 5-bromo- or 5-iodopyridin-2-amine. The synthesis of these halogenated pyridines is well-documented, often starting from 2-aminopyridine (B139424). orgsyn.orggoogle.com In this approach, the amino group is often protected, for instance as a 2,5-dimethylpyrrole, to prevent side reactions. researchgate.net The protected 5-halopyridin-2-amine is then treated with the sodium salt of 2,2,2-trifluoroethanol (B45653) (sodium 2,2,2-trifluoroethoxide), typically prepared by reacting the alcohol with a strong base like sodium hydride (NaH), in an inert solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism to displace the halide and form the desired ether linkage. Subsequent deprotection of the amine yields this compound.
An alternative nucleophilic substitution route starts with 2-amino-5-hydroxypyridine (B112774). This precursor can be synthesized from 2-amino-5-bromopyridine (B118841) through methods involving a benzyloxy intermediate followed by deprotection. google.com The hydroxyl group of 2-amino-5-hydroxypyridine can be deprotonated with a base to form a pyridinoxide nucleophile. This nucleophile then reacts with a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate or triflate, to afford the target compound. Careful selection of reaction conditions is necessary to favor O-alkylation over N-alkylation.
Table 1: Representative Nucleophilic Substitution Reaction Conditions
| Starting Material | Reagents | Solvent | Base | Conditions | Product |
| 5-Bromo-2-(protected-amino)pyridine | Sodium 2,2,2-trifluoroethoxide | DMF | NaH | Heat | 5-(2,2,2-Trifluoroethoxy)-2-(protected-amino)pyridine |
| 2-Amino-5-hydroxypyridine | 2,2,2-Trifluoroethyl tosylate | THF | K₂CO₃ | Reflux | This compound |
Amination protocols focus on introducing the C2-amino group onto a pyridine ring that already bears the 5-(2,2,2-trifluoroethoxy) substituent. This is a common strategy in pyridine chemistry, with several reliable methods available.
A prominent method is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgopenochem.org This cross-coupling reaction is highly effective for forming carbon-nitrogen bonds. acsgcipr.orgorganic-chemistry.org The synthesis would start with a 2-halo-5-(2,2,2-trifluoroethoxy)pyridine, such as the 2-chloro or 2-bromo derivative. This intermediate is reacted with an ammonia (B1221849) equivalent, like benzophenone (B1666685) imine or ammonia itself, in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., sodium tert-butoxide). wikipedia.org The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination to furnish the 2-aminopyridine product. openochem.org
Another powerful amination strategy involves the reduction of a nitro group. This sequence begins with the synthesis of 2-nitro-5-(2,2,2-trifluoroethoxy)pyridine. The precursor, 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine, can be nitrated, or alternatively, 2-chloro-5-nitropyridine (B43025) can undergo nucleophilic substitution with 2,2,2-trifluoroethanol to install the ether group. The resulting 2-nitro intermediate is then reduced to the corresponding 2-amine. Standard reduction conditions, such as catalytic hydrogenation using hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel, are highly effective for this transformation. google.com Chemical reducing agents like iron powder in acetic acid or tin(II) chloride can also be employed. orgsyn.org
The assembly of this compound is typically accomplished through multi-step sequences that can be categorized as either linear or convergent.
A representative linear synthesis begins with a simple, commercially available starting material like 2-aminopyridine. A typical sequence is as follows:
Bromination: Electrophilic bromination of 2-aminopyridine, often using bromine in acetic acid, selectively installs a bromine atom at the C5 position to yield 2-amino-5-bromopyridine. orgsyn.org
Hydroxylation: The 2-amino-5-bromopyridine is converted to 2-amino-5-hydroxypyridine. This can be achieved through various methods, including Bucherer-type reactions or via a protected intermediate. A patent describes a method involving protection of the amine, reaction with sodium benzylate, and subsequent deprotection. google.com
Etherification: The resulting 2-amino-5-hydroxypyridine undergoes a Williamson ether synthesis with a 2,2,2-trifluoroethylating agent, as described in section 2.1.1, to yield the final product.
A convergent synthesis involves preparing key fragments of the molecule separately before combining them in a final step. An example of a convergent approach is:
Fragment A Synthesis: Preparation of 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine. This can be synthesized from 2-chloro-5-hydroxypyridine (B185701) by reaction with a trifluoroethylating agent.
Fragment B Source: An amine source, such as ammonia or a protected equivalent.
Coupling: A final Buchwald-Hartwig amination step couples Fragment A with the amine source to produce this compound. wikipedia.org This approach can be advantageous for optimizing yields and purifying intermediates.
Table 2: Example of a Linear Synthetic Sequence
| Step | Reaction | Starting Material | Key Reagents | Typical Yield |
| 1 | Bromination | 2-Aminopyridine | Br₂, Acetic Acid | 62-67% orgsyn.org |
| 2 | Hydroxylation | 2-Amino-5-bromopyridine | (multi-step process) | ~70% |
| 3 | Etherification | 2-Amino-5-hydroxypyridine | 2,2,2-Trifluoroethyl tosylate, K₂CO₃ | ~75% |
Derivatization and Scaffold Elaboration from this compound
The primary amine functionality of this compound serves as a versatile handle for further molecular elaboration, enabling its incorporation into larger, more complex structures such as sulfonamides and ureas, which are privileged scaffolds in drug discovery.
The synthesis of sulfonamides from this compound is a straightforward and high-yielding transformation. The reaction involves the nucleophilic attack of the primary amine onto the electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl). google.com The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), THF, or DMF. A tertiary amine base, like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate is added to act as a scavenger for the hydrochloric acid (HCl) byproduct that is generated during the reaction. A wide variety of aryl and alkyl sulfonyl chlorides can be used, allowing for the generation of a diverse library of sulfonamide analogues.
Table 3: General Procedure for Sulfonamide Synthesis
| Amine Component | Sulfonyl Chloride | Base | Solvent | Product |
| This compound | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | N-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)benzenesulfonamide |
| This compound | Methanesulfonyl chloride | Pyridine | Dichloromethane | N-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanesulfonamide |
| This compound | p-Toluenesulfonyl chloride | K₂CO₃ | Acetonitrile | N-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-4-methylbenzenesulfonamide |
Urea (B33335) derivatives are another important class of compounds readily accessible from this compound. The most common method for synthesizing unsymmetrical ureas involves the reaction of the primary amine with an isocyanate (R-N=C=O). The nucleophilic amine adds across the carbon-nitrogen double bond of the isocyanate in a rapid and typically quantitative reaction, which often requires no catalyst and can be performed at room temperature in various solvents like THF or DCM.
Alternatively, urea derivatives can be formed using phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). In a two-step, one-pot procedure, the primary amine can first react with a phosgene equivalent to form an intermediate isocyanate or carbamoyl (B1232498) chloride in situ. This reactive intermediate is then treated with a second, different amine (primary or secondary) to yield the final unsymmetrical urea. This method provides flexibility when the desired isocyanate is not commercially available or is unstable.
Incorporation into Imidazole (B134444) and Thiosemicarbazone Frameworks
The primary amine functionality of this compound serves as a key reactive handle for its incorporation into more complex heterocyclic systems such as imidazoles and thiosemicarbazones. These scaffolds are of significant interest due to their prevalence in biologically active molecules.
The synthesis of imidazole derivatives often involves the condensation of a 2-aminopyridine with various reagents. One common strategy is the reaction with α-halocarbonyl compounds, which leads to the formation of fused imidazopyridine ring systems. nih.gov These reactions typically proceed through an initial N-alkylation of the endocyclic pyridine nitrogen, followed by intramolecular cyclization involving the exocyclic amino group. The development of one-pot, multi-component reactions has further streamlined the synthesis of complex imidazole structures. researchgate.netnih.gov
Thiosemicarbazones are typically formed through the condensation of a primary amine with an isothiocyanate, followed by reaction with an aldehyde or ketone. The resulting thiosemicarbazide (B42300) can then be cyclized to form various heterocycles like thiazoles or thiadiazines. nih.govresearchgate.net The reaction of this compound with an appropriate isothiocyanate would yield a pyridinyl-substituted thiosemicarbazide, a precursor for a range of heterocyclic compounds with potential applications in drug discovery. nih.gov Thiosemicarbazides are valuable intermediates, extensively used in the synthesis of biologically active compounds such as triazoles and thiazoles. nih.gov
Palladium-Catalyzed Cross-Coupling and Amination Reactions
Palladium-catalyzed reactions are fundamental tools for C-C and C-N bond formation. The this compound scaffold can participate in these reactions, primarily through its amino group or via a halogenated derivative.
The Buchwald-Hartwig amination allows for the coupling of the primary amine with aryl or heteroaryl halides to form N-aryl derivatives. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using palladium catalysts like dichlorobis(triphenylphosphine)Pd(II) in combination with ligands such as Xantphos. nih.gov However, the presence of the 2-aminopyridine moiety can present challenges, as it can chelate with the palladium center, potentially hindering the catalytic cycle. nih.gov To overcome this, specialized ligands and precatalysts, such as RuPhos and BrettPhos, have been employed, enabling efficient coupling of primary and secondary amines with 3-halo-2-aminopyridines. nih.gov
The amino group in this compound can also direct palladium-catalyzed oxidative amination reactions with olefins to construct enamine skeletons. organic-chemistry.org Furthermore, if the pyridine ring is functionalized with a halide (e.g., bromine or chlorine), it can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce new carbon-carbon bonds. ysu.amresearchgate.net These reactions are often sensitive to the choice of catalyst, ligand, and base. ysu.am
Table 1: Conditions for Palladium-Catalyzed Amination of Halopyridines This table is a representative example based on findings for similar substrates.
| Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | Reflux | 27-82 | nih.gov |
| BrettPhos-precatalyst | LiHMDS | Dioxane | 100 °C | High | nih.gov |
| RuPhos-precatalyst | LiHMDS | Dioxane | 100 °C | High | nih.gov |
Advanced Trifluoroethoxylation Methodologies
The introduction of the 2,2,2-trifluoroethoxy group onto the pyridine ring is a critical step in the synthesis of the title compound. Advanced methodologies focus on achieving this transformation efficiently and with high regioselectivity.
A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitably activated pyridine derivative, such as 5-nitropyridin-2-amine or 5-halopyridin-2-amine, with the sodium or potassium salt of 2,2,2-trifluoroethanol (trifluoroethoxide). The alkoxide is typically generated in situ by reacting 2,2,2-trifluoroethanol with a strong base like sodium hydride (NaH) or potassium tert-butoxide. A patent describes a procedure involving the deprotonation of 2,2,2-trifluoroethanol with potassium tert-butoxide in THF, followed by the addition of a fluoro-substituted aromatic compound to yield the trifluoroethoxy derivative. researchgate.net
Another synthetic route starts from 3-amino-2-chloropyridine, which undergoes a reaction with n-butyl nitrite (B80452) in the presence of 2,2,2-trifluoroethanol to form 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine. researchgate.net Subsequent functional group manipulations can then lead to the desired 2-amine product.
Advancements in Sustainable Synthetic Routes for this compound
Modern synthetic chemistry places a strong emphasis on sustainability, aiming for processes that are economically viable, environmentally benign, and safe. For the synthesis of this compound, this translates to using readily available starting materials, employing mild and controllable reaction conditions, and minimizing waste.
A patented synthetic method highlights an approach that is suitable for industrial-scale production. google.com This process starts with 2-chloro-3-nitropyridine (B167233) and proceeds through etherification, hydrogenation, and chlorination steps. The method is noted for its use of inexpensive and accessible raw materials, mild and controllable process conditions, and moderate reaction temperatures and times. google.com Such attributes contribute to a more sustainable manufacturing process by reducing energy consumption and improving safety.
Advanced Spectroscopic and Structural Characterization of 5 2,2,2 Trifluoroethoxy Pyridin 2 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. For 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its complex structure.
Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the trifluoroethoxy group, and the amine protons.
The aromatic region would typically display signals for the three protons on the pyridine ring. The proton at the C6 position, adjacent to the nitrogen and the amino group, would likely appear as a doublet. The proton at the C4 position would be a doublet of doublets due to coupling with the protons at C3 and C6. The proton at the C3 position is also expected to be a doublet. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing trifluoroethoxy group.
The methylene protons (-CH₂-) of the trifluoroethoxy group are expected to appear as a quartet due to coupling with the three adjacent fluorine atoms. This signal would be found in the downfield region of the spectrum due to the deshielding effect of the adjacent oxygen and trifluoromethyl group. The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-6 | ~8.0-8.2 | d | Adjacent to ring nitrogen and amino group. |
| H-4 | ~7.4-7.6 | dd | Coupled to H-3 and H-6. |
| H-3 | ~6.5-6.7 | d | Coupled to H-4. |
| -OCH₂CF₃ | ~4.4-4.6 | q | Coupled to three fluorine atoms. |
| -NH₂ | Variable | br s | Broad singlet, exchangeable with D₂O. |
Data are predicted based on known substituent effects on the pyridine ring and data from similar structures.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom.
The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum. The carbon atom attached to the amino group (C2) and the carbon atom attached to the trifluoroethoxy group (C5) will be significantly shifted due to the electronic effects of these substituents. The trifluoromethyl group will cause the methylene carbon (-CH₂-) to appear as a quartet in the proton-coupled ¹³C NMR spectrum, and the trifluoromethyl carbon itself will also be a quartet due to one-bond C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C2 | ~158-160 | Attached to the amino group. |
| C3 | ~110-115 | - |
| C4 | ~138-142 | - |
| C5 | ~145-150 | Attached to the trifluoroethoxy group. |
| C6 | ~140-145 | - |
| -OCH₂CF₃ | ~65-70 | Expected to be a quartet due to coupling with fluorine. |
| -OCH₂CF₃ | ~123-125 | Expected to be a quartet due to one-bond C-F coupling. |
Data are predicted based on known substituent effects and data from analogous compounds.
Fluorine-19 (¹⁹F) NMR is a powerful technique for characterizing fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. For this compound, the ¹⁹F NMR spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift of this signal is characteristic of a trifluoroethoxy group and is typically found in the range of -70 to -80 ppm relative to a standard such as CFCl₃. For a related compound, (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine, a chemical shift of approximately -75 ppm has been noted. researchgate.net
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Moiety | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| -OCH₂CF₃ | ~ -75 | t | Coupled to two methylene protons. |
Data are predicted based on values for analogous structures.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces intact molecular ions.
For this compound (C₇H₇F₃N₂O), the expected exact mass is 192.0510. In positive ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed with an m/z of 193.0588. The high mass accuracy of HRMS can confirm the elemental formula and rule out other potential structures.
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Elemental Formula |
|---|---|---|
| [M+H]⁺ | 193.0588 | C₇H₈F₃N₂O |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the identity of the components.
In an LC-MS analysis of this compound, the compound would be separated from any impurities on a chromatographic column, typically a reversed-phase column. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, mobile phase composition, flow rate). After elution from the column, the compound would enter the mass spectrometer, and the detection of the expected molecular ion (e.g., m/z 193.0588 for [M+H]⁺) would confirm its identity. The purity of the sample can be estimated from the relative area of the chromatographic peak corresponding to the target compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary amine, trifluoroethoxy, and pyridine ring functionalities.
Key expected vibrational frequencies include:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-F stretching: Strong absorptions are expected in the region of 1100-1300 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.
C-O stretching: An ether C-O stretching band would be expected around 1200-1250 cm⁻¹.
Aromatic C=C and C=N stretching: The pyridine ring would give rise to several characteristic bands in the 1400-1600 cm⁻¹ region.
N-H bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.
Table 5: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (asymmetric) | ~3450 | Medium |
| N-H stretch (symmetric) | ~3350 | Medium |
| Aromatic C-H stretch | ~3000-3100 | Weak-Medium |
| N-H bend | ~1600 | Medium-Strong |
| Aromatic C=C, C=N stretch | ~1400-1600 | Medium-Strong |
| C-F stretch | ~1100-1300 | Strong |
| C-O stretch (ether) | ~1200-1250 | Strong |
Data are predicted based on characteristic group frequencies.
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds, such as stretching and bending. This results in a unique spectral fingerprint that is invaluable for structural elucidation.
The structure of this compound contains several key functional groups: a primary amine (-NH₂), a pyridine ring (aromatic C=N, C=C, and C-H bonds), an ether linkage (C-O-C), and a trifluoromethyl group (-CF₃). The expected IR absorption bands for these groups are well-documented. For a primary amine, two distinct N-H stretching bands are anticipated in the region of 3500-3200 cm⁻¹. nih.gov The presence of an aromatic ring, such as pyridine, gives rise to C-H stretching vibrations typically above 3000 cm⁻¹ and ring stretching vibrations in the 1600-1400 cm⁻¹ region. nih.gov
Detailed analysis of the IR spectrum allows for the confirmation of these functional groups. The asymmetric and symmetric stretching vibrations of the primary amino group are particularly diagnostic. nih.gov Furthermore, the stretching of the ring carbon-nitrogen bond in aromatic amines is expected between 1330-1260 cm⁻¹. nih.gov The strong absorptions from the C-F bonds of the trifluoroethoxy group are also a key feature, typically appearing in the 1300-1000 cm⁻¹ region.
Below is a table summarizing the expected characteristic IR absorption frequencies for this compound based on established spectroscopic data for its constituent functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3500 - 3300 |
| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3400 - 3200 |
| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1650 - 1580 |
| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |
| Pyridine Ring | C=C and C=N Ring Stretch | 1600 - 1450 |
| Aryl Ether (-O-CH₂) | C-O Asymmetric Stretch | 1275 - 1200 |
| Aryl Ether (-O-CH₂) | C-O Symmetric Stretch | 1075 - 1020 |
| Trifluoromethyl (-CF₃) | C-F Stretch (Strong) | 1300 - 1100 |
This table presents generalized data based on typical ranges for the indicated functional groups.
X-ray Crystallography for Absolute Structure Determination
While spectroscopic methods provide evidence of functional groups and connectivity, X-ray crystallography offers the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is mathematically decoded to generate a precise model of the electron density, revealing atomic positions, bond lengths, bond angles, and torsional angles.
For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its constitution and conformation. The analysis would confirm the substitution pattern on the pyridine ring and detail the geometry of the trifluoroethoxy and amine substituents. X-ray crystallographic studies on related 2-amino-3,4-dihydroquinazolines have demonstrated the power of this technique in revealing near-identical N-C-N bond distances (1.31 – 1.34 Å), which is crucial for understanding charge delocalization. nih.govnih.gov
The crystal structure would also elucidate intermolecular interactions, such as hydrogen bonding, which play a critical role in the solid-state packing of the molecules. In the crystal structure of a related compound, 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II), N-H···Br hydrogen contacts and non-covalent interactions between pyridine rings were identified as key stabilizing forces. researchgate.net
A hypothetical crystallographic data table for this compound is presented below to illustrate the type of information obtained from such an analysis.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.234 |
| R-factor | < 0.05 |
This table contains hypothetical data for illustrative purposes.
Chromatographic Techniques for Compound Isolation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for both the isolation of a target compound from a reaction mixture and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pyridine derivatives. researchgate.net Reversed-phase HPLC, in particular, is widely used for purity determination. In this method, the compound is dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. Compounds are separated based on their relative hydrophobicity; more nonpolar compounds are retained longer on the column. The purity of the sample can be quantified by measuring the area of the peak corresponding to the target compound relative to the total area of all peaks detected, often by UV spectrophotometry. nih.gov For pyridine and its derivatives, mixed-mode stationary phase columns can also be employed, allowing for separation without the need for ion-pairing reagents, which is beneficial for subsequent mass spectrometry detection. sielc.com
For the preparative-scale isolation of pyridine derivatives from synthetic mixtures, pH-zone-refining counter-current chromatography has proven effective. This technique separates compounds based on their differential partitioning between two immiscible liquid phases. By adding a retainer (e.g., a base like triethylamine) to the organic stationary phase and an eluter (e.g., an acid like HCl) to the aqueous mobile phase, compounds with different pKa values can be efficiently separated and isolated in high purity. nih.gov
The table below outlines typical conditions that could be employed for the purity assessment of this compound using reversed-phase HPLC.
| Parameter | Condition |
| Instrument | Agilent HPLC System or equivalent |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a typical, generalized HPLC method for analytical purposes.
Computational Chemistry and Theoretical Modeling of 5 2,2,2 Trifluoroethoxy Pyridin 2 Amine and Analogues
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govmdpi.com It provides fundamental insights into molecular geometry, stability, and reactivity. ias.ac.innih.gov For pyridine (B92270) derivatives, DFT calculations are crucial for understanding how different substituents, such as the electron-withdrawing trifluoroethoxy group and the electron-donating amino group, modulate the electronic environment of the aromatic ring. ias.ac.inijcce.ac.ir
Electronic Structure and Quantum Mechanical Properties
DFT calculations begin with geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. researchgate.net For a molecule like 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Studies on analogous substituted pyridines and other heterocyclic compounds show that DFT methods, such as B3LYP, can accurately predict these geometric parameters, which often show good agreement with experimental data from X-ray crystallography. nih.gov
The introduction of substituents like the trifluoroethoxy group is known to alter the geometry and electronic distribution of the pyridine ring. The high electronegativity of fluorine atoms would draw electron density away from the ring, influencing its aromaticity and the properties of the amino group. Quantum mechanical properties such as dipole moment, polarizability, and hyperpolarizability can also be calculated, offering insights into the molecule's behavior in electric fields and its potential for non-linear optical applications. ijcce.ac.irresearchgate.net
| Property | Description | Example Value/Finding |
|---|---|---|
| Optimized Geometry | The lowest energy 3D structure, providing bond lengths (Å) and angles (°). | Calculated parameters often align well with experimental X-ray data. nih.gov |
| Dipole Moment (Debye) | Measures the overall polarity of the molecule. | Influenced by the vector sum of individual bond dipoles. |
| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | Higher values can be linked to enhanced bioactivity. |
| Hyperpolarizability (β) | Relates to the non-linear optical (NLO) response of the molecule. | Indicates potential for use in materials for frequency conversion. nih.gov |
Global and Local Reactivity Descriptors (HOMO-LUMO, MEP, NBO)
To understand the chemical reactivity of this compound, several key descriptors derived from DFT are analyzed.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. nih.gov For substituted pyridines, the distribution and energies of these orbitals are heavily influenced by the electronic nature of the substituents. ias.ac.in
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. nih.gov It uses a color scale to identify regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.gov For the title compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen of the ethoxy group, while the hydrogen atoms of the amino group would exhibit positive potential.
| Descriptor | Information Provided | Typical Interpretation for a Substituted Pyridine |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | A smaller gap implies higher reactivity and potential biological activity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | Negative regions (e.g., N atom) are nucleophilic; positive regions (e.g., NH hydrogens) are electrophilic. nih.gov |
| NBO Analysis | Reveals charge delocalization and hyperconjugative stability. | Quantifies the stabilizing energy from electron delocalization between orbitals. core.ac.uk |
| Global Reactivity Descriptors (Hardness, Softness, Electrophilicity) | Quantifies overall reactivity based on HOMO/LUMO energies. | Helps compare the reactivity of different molecular analogues. researchgate.netresearchgate.net |
Molecular Docking and Dynamics Simulation Studies
Molecular docking and dynamics simulations are indispensable tools in modern drug discovery, used to predict how a small molecule (ligand) might interact with a biological target, typically a protein. nih.govresearchgate.net These methods are frequently applied to pyridine derivatives to assess their potential as inhibitors or modulators of enzymes like kinases or proteases. nih.govnih.gov
Protein-Ligand Interaction Profiling
Molecular docking simulates the binding of a ligand into the active site of a protein. nih.gov The process generates various possible binding poses and scores them based on their complementarity to the binding site. This allows for the profiling of key interactions, such as:
Hydrogen Bonds: Crucial for specificity and affinity, often involving the amino and ether groups of the ligand and polar residues in the protein. nih.gov
Hydrophobic Interactions: Involving the pyridine ring and nonpolar amino acid residues. nih.gov
π-π Stacking: Aromatic ring interactions between the pyridine core and residues like Phenylalanine, Tyrosine, or Histidine. nih.gov
Cation-π Interactions: Interactions between the electron-rich pyridine ring and positively charged residues like Lysine or Arginine. nih.gov
For this compound, docking studies would be essential to hypothesize its binding mode within a target protein. The 2-amino group is a common motif for forming critical hydrogen bonds with the protein's "hinge" region in many kinase inhibitors. nih.gov The trifluoroethoxy group could engage in specific hydrophobic or halogen-bond interactions.
Prediction of Binding Affinities and Molecular Interactions
Docking algorithms provide a score, often expressed as a binding energy (e.g., in kcal/mol), that estimates the affinity of the ligand for the protein. mdpi.com A lower (more negative) binding energy generally suggests a more favorable and stable interaction. mdpi.com By comparing the docking scores of different compounds, researchers can prioritize which molecules to synthesize and test experimentally. nih.gov
For example, docking a series of substituted aminopyridines into a protein target would generate data on their predicted binding affinities and the specific amino acid residues they interact with. This information is invaluable for establishing a Structure-Activity Relationship (SAR), where changes in the ligand's structure are correlated with changes in binding affinity and biological activity.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| Analog A | Kinase X | -9.5 | Glu116, Asp187 | Hydrogen Bond |
| Analog A | Kinase X | -9.5 | Val90, Leu150 | Hydrophobic |
| Analog B | Kinase X | -8.2 | Glu116, Met117 | Hydrogen Bond |
| Analog B | Kinase X | -8.2 | Phe170 | π-π Stacking |
Molecular Dynamics Simulations for Conformational Analysis
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of every atom in the protein-ligand-solvent system over time, typically nanoseconds to microseconds. researchgate.netresearchgate.net This provides crucial information on:
Stability of the Binding Pose: MD simulations can validate whether the binding pose predicted by docking is stable over time. The Root Mean Square Deviation (RMSD) of the ligand's position is often monitored to assess stability. researchgate.net
Conformational Flexibility: Both the ligand and the protein can change their conformations upon binding. MD simulations reveal these dynamic changes, which are often critical for biological function.
Solvent Effects: MD explicitly includes water molecules, providing a more realistic environment and accounting for their role in mediating protein-ligand interactions. rsc.orgrsc.org
For a flexible molecule like this compound, MD simulations would be critical to analyze the conformational behavior of the trifluoroethoxy chain within the binding pocket and to confirm the persistence of key hydrogen bonds and other interactions over time, thus providing a more accurate assessment of the binding stability. nih.gov
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, such as various substituted 2-aminopyridines, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects.
Researchers have successfully developed QSAR models for 2-aminopyridine (B139424) derivatives targeting a range of biological endpoints, including the inhibition of enzymes like nitric oxide synthases and tyrosine kinases. nih.govuobasrah.edu.iq These models are typically built using a "training set" of compounds with known activities. Various molecular descriptors, which quantify different aspects of a molecule's physicochemical properties, are calculated for each compound in the set. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.
For instance, a study on 2-aminopyridine derivatives as nitric oxide synthase inhibitors developed a 2D-QSAR model with a high correlation coefficient (r² = 0.8408), indicating a strong relationship between the selected descriptors and the biological activity. nih.gov The model was further validated to ensure its predictive power. nih.gov The development of such models often involves sophisticated statistical methods like partial component regression to identify the most relevant descriptors. nih.gov
A typical workflow for a QSAR study on aminopyridine analogues might involve:
Data Set Selection: A series of aminopyridine compounds with a range of biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the activity.
Model Validation: The model's predictive ability is tested using an external set of compounds (test set).
The insights gained from these QSAR models are invaluable for medicinal chemists. The contour plots generated from 3D-QSAR studies, for example, can visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be beneficial or detrimental to the activity of the molecule. nih.gov This information guides the rational design of new, more potent analogues.
Table 1: Example of Descriptors Used in QSAR Models for Aminopyridine Analogues
| Descriptor Type | Examples | Relevance to SAR |
| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions with the target protein. |
| Steric | Molecular volume, surface area | Determines the fit of the molecule in the binding pocket. |
| Topological | Connectivity indices | Describes the branching and shape of the molecule. |
| Quantum-Chemical | Atomic charges, bond orders | Provides detailed information on electron distribution. |
This table is illustrative and compiled from general knowledge of QSAR studies.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an indispensable tool, allowing for the rapid screening of large numbers of compounds and the early identification of potential liabilities, thus reducing the time and cost of drug development. nih.gov
For aminopyridine derivatives, various computational tools and web servers are available to predict a wide range of ADME properties. These predictions are based on models derived from large datasets of experimental data. For example, the BOILED-Egg model can predict gastrointestinal absorption and blood-brain barrier penetration. ijprajournal.com Other commonly predicted properties include aqueous solubility, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. ijprajournal.com
A study on a series of pyridine and pyrimidine (B1678525) derivatives as potential EGFR inhibitors included an in silico ADME prediction. nih.gov The results of such studies can be presented in a tabular format, providing a clear overview of the predicted properties. While specific data for this compound is not available, we can extrapolate the types of properties that would be evaluated for this compound and its analogues.
Table 2: Illustrative In Silico ADME Predictions for a Hypothetical Aminopyridine Analogue
| Property | Predicted Value | Acceptable Range | Implication |
| Molecular Weight | < 500 g/mol | < 500 | Good for oral bioavailability (Lipinski's Rule of 5) |
| LogP | < 5 | < 5 | Optimal lipophilicity for membrane permeability (Lipinski's Rule of 5) |
| H-bond Donors | < 5 | < 5 | Good for oral bioavailability (Lipinski's Rule of 5) |
| H-bond Acceptors | < 10 | < 10 | Good for oral bioavailability (Lipinski's Rule of 5) |
| Topological Polar Surface Area (TPSA) | < 140 Ų | < 140 Ų | Influences cell permeability and oral absorption. |
| Aqueous Solubility (LogS) | > -4 | > -4 | Higher solubility is generally preferred. |
| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor | Lower risk of drug-drug interactions. |
| Human Intestinal Absorption | High | High | Good potential for oral absorption. |
This table is for illustrative purposes and does not represent actual data for this compound. The acceptable ranges are general guidelines.
The trifluoroethoxy group in this compound is likely to have a significant impact on its ADME properties. The fluorine atoms can increase metabolic stability and alter lipophilicity, which in turn affects absorption, distribution, and excretion. Computational models can help to quantify these effects and guide the design of analogues with more favorable pharmacokinetic profiles.
Research Applications and Biological Activity Investigations of 5 2,2,2 Trifluoroethoxy Pyridin 2 Amine Derivatives
Applications in Advanced Medicinal Chemistry Research
Derivatives of the 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine scaffold have been the subject of extensive investigation, leading to the discovery of compounds with significant potential in several therapeutic areas. These applications range from oncology and infectious diseases to neurological disorders, highlighting the versatility of this chemical class.
In Vitro Antiproliferative and Anticancer Agent Development
The development of novel anticancer agents is a primary focus of research involving pyridine (B92270) derivatives. These compounds have been shown to target various cancer cell lines through mechanisms that include the inhibition of critical enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (VEGFR-2, EGFR).
One study detailed the design of a novel 2-amino-pyridine derivative that demonstrated potent inhibitory activity against CDK8, a kinase implicated in colorectal cancer. This compound, identified as compound 29 , exhibited an IC50 value of 46 nM against CDK8 and showed antiproliferative effects on colon cancer cell lines with high CDK8 expression. It was also found to be effective against sorafenib-resistant cells. Another investigation into 2-oxo-pyridine and 1'H-spiro-pyridine derivatives identified them as inhibitors of EGFR and VEGFR-2. Specifically, compound 7 showed a potent cytotoxic effect on Caco-2 cells with an IC50 of 7.83 ± 0.50 μM. researchgate.net
Furthermore, research on cyanopyridone-based derivatives led to the identification of compound 5e , which contains a 2,4-dichloro substituent, as a highly active agent against the MCF-7 breast cancer cell line, with an IC50 value of 1.39 ± 0.08 µM. researchgate.net Thieno[2,3-b]pyridine analogues have also shown significant promise, with compounds 7h and 7i demonstrating potent antiproliferative activity, achieving IC50 concentrations between 25–50 nM against both HCT116 and MDA-MB-231 cancer cells. researchgate.net
| Compound | Target/Class | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|---|
| Compound 29 | CDK8 Inhibitor | Colon Cancer | 46 nM | |
| Compound 7 | EGFR/VEGFR-2 Inhibitor | Caco-2 | 7.83 ± 0.50 μM | researchgate.net |
| Compound 5e | Cyanopyridone | MCF-7 | 1.39 ± 0.08 µM | researchgate.net |
| Compounds 7h/7i | Thieno[2,3-b]pyridine | HCT116 & MDA-MB-231 | 25–50 nM | researchgate.net |
In Vitro Antimicrobial and Antiviral Activity Assessments
The structural features of pyridine derivatives make them attractive candidates for the development of new antimicrobial and antiviral agents.
In the realm of antibacterial research, a study on 2-aminopyridine (B139424) derivatives identified compound 2c , which incorporates a cyclohexylamine moiety, as having the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a minimal inhibitory concentration (MIC) of 0.039 ± 0.000 µg·mL⁻¹. nih.gov Another series of new Schiff bases derived from 2-amino-4-chloropyridine also showed significant biological activity against tested microorganisms. nih.gov
In antiviral research, a series of novel (5-oxazolyl)phenyl amine derivatives demonstrated potent activity against the hepatitis C virus (HCV), with several compounds showing IC50 values in the range of 0.28–0.92 μM. researchgate.net The same study found that many of these compounds also exhibited strong activity against coxsackie viruses CVB3 and/or CVB6, with IC50 values below 2.0 μM. researchgate.net Additionally, isatin derivatives incorporating a sulfonylpiperidine structure have been investigated as broad-spectrum antiviral agents. One such compound, 9 , displayed exceptionally high activity against the H1N1 influenza virus, with an IC50 value of 0.0027 µM. mdpi.com
| Compound | Activity Type | Target Organism/Virus | Activity Metric (MIC/IC50) | Source |
|---|---|---|---|---|
| Compound 2c | Antibacterial | S. aureus, B. subtilis | 0.039 ± 0.000 µg·mL⁻¹ (MIC) | nih.gov |
| Compound 17a1 | Antiviral | Hepatitis C Virus (HCV) | 0.28-0.92 µM (IC50) | researchgate.net |
| Compound 17g3 | Antiviral | Coxsackie Virus B3/B6 | < 2.0 µM (IC50) | researchgate.net |
| Compound 9 | Antiviral | Influenza H1N1 | 0.0027 µM (IC50) | mdpi.com |
Enzyme Inhibition Kinetics and Mechanism Studies (e.g., α-Glucosidase, AChE)
Derivatives of pyridine are actively explored as inhibitors of clinically relevant enzymes, such as α-glucosidase for diabetes management and acetylcholinesterase (AChE) for Alzheimer's disease.
In the context of diabetes, research has identified several pyridine-based α-glucosidase inhibitors. A study on 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives found that compound 5g had an IC50 value of 3.7 μM, which was significantly more potent than the standard drug acarbose (IC50 = 67.4 μM). researchgate.net Another series of 1,3,4-thiadiazole derivatives based on 3-aminopyridones also showed significant inhibitory activity against α-glucosidase, with compound 9'b exhibiting an IC50 of 3.66 mM, which was 3.7 times lower than that of acarbose. researchgate.net
For Alzheimer's disease research, a series of pyridine derivatives with a carbamic function were designed as cholinesterase inhibitors. nih.gov The carbamate 8 emerged as the most potent human AChE (hAChE) inhibitor, with an IC50 of 0.153 ± 0.016 μM. nih.gov Molecular docking and kinetic studies revealed that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism. nih.gov Similarly, a novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were evaluated as AChE inhibitors, with compound 10q showing the best inhibitory activity against AChE (IC50 = 0.88 ± 0.78 μM). mdpi.com
| Compound | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Compound 5g | α-Glucosidase | 3.7 µM | researchgate.net |
| Compound 9'b | α-Glucosidase | 3.66 mM | researchgate.net |
| Carbamate 8 | Human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 μM | nih.gov |
| Compound 10q | Acetylcholinesterase (AChE) | 0.88 ± 0.78 μM | mdpi.com |
Neurotransmitter Receptor Modulation and Potentiation (In Vitro and Pre-clinical Models)
The pyridine nucleus is a common feature in ligands designed to modulate neurotransmitter receptors, which are key targets for treating a range of central nervous system (CNS) disorders.
Research into ligands for dopamine receptors has led to the development of (R)-2-amino-5-fluorotetralin derivatives. These compounds were characterized as dopaminergic antagonists or inverse agonists at D2 and D3 receptors. nih.gov The antagonist (R)-2-(butylpropylamino)-5-fluorotetralin (16 ) bound with high affinity to the dopamine D3 receptor (Ki = 4.4 nM) and demonstrated 10-fold selectivity for D3 over D2 receptors. nih.gov Another derivative, (R)-2-(Benzylpropylamino)-5-fluorotetralin (10 ), acted as an inverse agonist at both D2 and D3 receptors. nih.gov
In the area of glutamate receptor modulation, a pyrano[2,3-b]pyridine derivative, [11C]13 , was developed as a potent negative allosteric modulator (NAM) for the metabotropic glutamate receptor 2 (mGluR2), a target for several neuropsychiatric disorders. ijsdr.org Furthermore, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been explored for their potential in imaging α-synuclein aggregates in Parkinson's disease, with a radioiodinated version, [125I]8i , showing a high binding affinity (Kd = 5 nM) in post-mortem human brain tissue. nih.gov
Design and Evaluation of Anthelmintic and Antifungal Chemotypes
Derivatives containing the pyridine scaffold have also been evaluated for their efficacy against fungal and helminthic infections.
In antifungal research, a series of nitrofuran derivatives were synthesized and tested against various fungal species. Compound 3 was among the most potent, showing a minimal inhibitory concentration (MIC90) of 0.48 µg/mL against Paracoccidioides brasiliensis. In another study, two compounds, a pyridinone (PYR ) and a triazine (TRI ), were identified from a chemical library screen as having rapid fungicidal activity against Candida albicans, including drug-resistant strains. These compounds were also found to inhibit biofilm formation.
For anthelmintic applications, a study of 1,2,4-triazole derivatives identified compounds with significant activity against the nematode Caenorhabditis elegans. Compound 12 , which possesses a 4-pyridyl substituent, demonstrated the highest anthelmintic activity with a lethal concentration (LC50) of 2.475 ± 0.283 µg/µL, proving more effective than the standard drug albendazole. Another study on 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives found that compound 11b had a better anthelmintic effect than albendazole against the earthworm Pheretima posthuma, with a paralysis time of 3.6 ± 0.2 min and a death time of 8.1 ± 0.8 min. nih.gov
| Compound | Activity Type | Target Organism | Activity Metric | Source |
|---|---|---|---|---|
| Compound 3 | Antifungal | P. brasiliensis | 0.48 µg/mL (MIC90) | |
| PYR & TRI | Antifungal | C. albicans | Fungicidal Activity | |
| Compound 12 | Anthelmintic | C. elegans | 2.475 ± 0.283 µg/µL (LC50) | |
| Compound 11b | Anthelmintic | P. posthuma | 8.1 ± 0.8 min (Death Time) | nih.gov |
Radioligand Development for Molecular Imaging (In Vitro and Pre-clinical Imaging)
The amenability of the pyridine core to radiolabeling has made its derivatives key tools for molecular imaging, particularly for Positron Emission Tomography (PET). These radioligands enable the non-invasive visualization and quantification of biological targets in vivo.
Several fluorinated pyridine derivatives have been developed as PET radioligands for neuroimaging. [18F]RoSMA-18-d6 was identified as a promising probe for the cannabinoid type 2 receptor (CB2), which is implicated in neuroinflammation. It displayed a sub-nanomolar binding affinity (Ki = 0.8 nM) and high selectivity over the CB1 receptor. For Alzheimer's disease research, fluoro-pegylated pyridylbenzofuran derivatives such as [18F]FPYBF-1 and [18F]FPYBF-2 have been synthesized for PET imaging of β-amyloid plaques.
Beyond neuroimaging, pyridine derivatives have been developed as radiotracers for oncology. For instance, 18F-Pyricoxib , a derivative designed from the COX-2 inhibitor celecoxib, has been investigated for imaging COX-2 expression in tumors. In preclinical studies on mice with xenografted tumors, it showed satisfactory uptake in COX-2 positive tumors. These examples underscore the critical role of pyridine-based structures in creating sophisticated molecular imaging agents for both preclinical research and potential clinical translation.
| Radioligand | Target | Imaging Modality | Key In Vitro/Pre-clinical Finding | Source |
|---|---|---|---|---|
| [18F]RoSMA-18-d6 | Cannabinoid Receptor 2 (CB2) | PET | High affinity (Ki = 0.8 nM) and selectivity (>12,000-fold over CB1). | |
| [18F]FPYBF-2 | β-Amyloid (Aβ) Plaques | PET | Lower lipophilicity and good brain uptake with specific labeling of Aβ plaques in transgenic mice. | |
| [11C]13 | Metabotropic Glutamate Receptor 2 (mGluR2) | PET | Selectively accumulated in mGluR2-rich regions in non-human primates, creating high-contrast images. | ijsdr.org |
| 18F-Pyricoxib | Cyclooxygenase-2 (COX-2) | PET | Showed specific uptake in COX-2 positive tumors in xenograft mouse models. |
Applications in Agrochemical Research
The pyridine ring is a core structure in numerous agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchgate.net The incorporation of trifluoromethyl (CF3) or related trifluoroalkoxy groups is a well-established strategy in the design of modern pesticides, often enhancing their efficacy and metabolic stability. nih.gov Research into derivatives of this compound builds upon this foundation, exploring their potential to control a range of agricultural pests.
Derivatives of aminopyridine and trifluoromethylpyridine have demonstrated significant potential as both insecticidal and fungicidal agents. nih.govresearchgate.net The development of novel compounds is driven by the need to overcome pest resistance to existing treatments. researchgate.net
Insecticidal Activity: Research has shown that various pyridine derivatives exhibit potent insecticidal properties. nih.gov For instance, certain 2-phenylpyridine derivatives have been synthesized and shown to have high efficacy against pests like Mythimna separata. nih.gov Similarly, studies on other functionalized pyridines, developed as analogues to neonicotinoid insecticides, have reported high toxicity against aphids such as Aphis craccivora. researchgate.net The introduction of a trifluoroethoxy group on the pyridine ring is a strategic modification aimed at enhancing such biological activities.
| Derivative Class | Target Pest | Reported Activity | Reference |
|---|---|---|---|
| Functionalized Pyridines (Neonicotinoid Analogues) | Aphis craccivora (Cowpea aphid) | LC50 values as low as 0.080 mg/L for the most active compounds. | researchgate.net |
| 2-Phenylpyridine Derivatives | Mythimna separata | Several compounds showed 100% insecticidal activity at 500 mg/L. | nih.gov |
| Thieno[2,3-b]pyridines | Aphis gossypii | Sublethal concentrations affected nymphal duration and adult longevity. | nih.gov |
| Pyridin-2-one Derivatives | Tetranychus urticae (Two-spotted spider mite) | LC50 values significantly decreased when formulated with a nano surfactant. | ekb.eg |
Fungicidal Activity: The pyridine scaffold is also integral to many fungicides. nih.gov Aminopyrifen, a novel 2-aminonicotinate fungicide, has demonstrated high antifungal activity against a broad spectrum of plant pathogenic fungi, particularly Ascomycetes. nih.gov This compound shows strong preventive efficacy and inhibits the germ-tube elongation of pathogens like Botrytis cinerea at very low concentrations. nih.gov The structural similarities between aminopyrifen and this compound suggest that derivatives from this class could exhibit similar mechanisms of action and broad-spectrum fungicidal effects. nih.gov Research into 2-amino-5-substituted pyridine derivatives has confirmed that modifications on the pyridine ring can yield significant fungicidal and bactericidal activity against phytopathogenic microbes. researchgate.net
Utilization as Versatile Building Blocks in Complex Organic Synthesis
Functionalized pyridines are highly valuable building blocks for creating more complex molecules in medicinal chemistry and organic synthesis. lifechemicals.comenamine.net The this compound scaffold offers multiple reactive sites and unique electronic properties, making it a versatile precursor for a wide range of chemical transformations.
The presence of the trifluoroalkoxy group makes these pyridine derivatives particularly useful as building blocks for new drugs and agrochemicals. nih.govresearchgate.net The trifluoromethoxy (OCF3) group, which is electronically similar to the trifluoroethoxy group, is known to enhance properties like metabolic stability and cell membrane permeability. nih.gov Synthesizing trifluoromethoxylated pyridines and pyrimidines provides access to a new class of synthetic building blocks for discovery chemistry. nih.govresearchgate.net
The amine group at the 2-position can be readily functionalized through various reactions, such as amidation or diazotization, allowing for the construction of fused heterocyclic systems like pyrazolopyridines. researchgate.net Furthermore, the pyridine ring itself can participate in palladium-catalyzed cross-coupling reactions, enabling the attachment of diverse substituents to further elaborate the molecular structure. nih.govresearchgate.net The combination of the reactive amine handle and the fluorine-containing moiety makes this scaffold a powerful tool for generating molecular diversity in the synthesis of complex, bioactive compounds. nih.govnih.gov
Emerging Applications in Materials Science
The unique structural and electronic properties of fluorinated pyridine derivatives are paving the way for their exploration in materials science. The strong polarity of C-F bonds, coupled with the aromatic and hydrogen-bonding capabilities of the aminopyridine core, can influence molecular organization and lead to novel material properties.
Supramolecular assembly relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and dipole-dipole interactions—to create ordered, higher-level structures. The this compound structure is well-suited for this purpose. The 2-amino group can act as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor, facilitating the formation of predictable self-assembling networks.
The highly polar trifluoroethoxy group can induce significant dipole moments, which influence intermolecular packing in the solid state. nih.gov This facial polarity can guide the arrangement of molecules into ordered assemblies. nih.gov Similar principles are seen in other systems where pyridine or amine derivatives are used to construct supramolecular complexes, sometimes in conjunction with macrocycles or DNA for advanced applications. nih.govmdpi.com The interplay between hydrogen bonding and the electrostatic effects of the fluorinated group can be harnessed to design new materials with controlled aggregation behavior.
The incorporation of trifluoroalkoxy groups into aromatic systems can profoundly affect their electronic properties. These electron-withdrawing groups can lower the HOMO and LUMO energy levels of the molecule, which is a key consideration in the design of organic semiconductors and other optoelectronic materials. nih.gov
While direct applications of this compound in optoelectronics are still emerging, the properties of related fluorinated and pyridine-containing molecules are instructive. Pyridine derivatives are components of materials used in various electronic devices. nih.gov The OCF3 group, for example, is found in molecules used for liquid crystal displays and soluble organic semi-conductors. nih.gov The unique dielectric properties and thermal stability often associated with fluorinated organic compounds make them attractive candidates for functional materials. nih.gov The exploration of derivatives of this compound in this area is a promising frontier for developing new materials with tailored electronic and optical properties.
Future Research Directions and Emerging Perspectives
Innovative Synthetic Strategies for 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine
Traditional synthetic routes to fluorinated pyridine (B92270) derivatives often involve multiple steps and may utilize hazardous reagents. google.comresearchgate.net The future of synthesizing this compound lies in the adoption of more innovative and efficient methodologies that offer improved yields, selectivity, and functional group tolerance.
Key areas of innovation include:
C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis. Rhodium(III)-catalyzed C-H functionalization has been successfully used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Another promising method involves the site-selective C-H fluorination of pyridines adjacent to the nitrogen atom using reagents like silver(II) fluoride (AgF₂), which can operate at ambient temperatures. orgsyn.orgresearchgate.net Adapting these C-H activation strategies could provide a more direct and atom-economical route to the target compound and its analogues.
Novel Fluorination Techniques: The introduction of the trifluoroethoxy group is a critical step. Research into new electrophilic fluorinating agents and catalytic methods continues to provide milder and more selective options. For example, Selectfluor® has been used for the electrophilic fluorination of 1,2-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov
Catalytic Coupling Reactions: Advances in transition-metal catalysis offer powerful tools for constructing the pyridine core and introducing substituents. Exploring novel catalyst systems for cyclocondensation reactions using trifluoromethyl-containing building blocks is a viable strategy for building the core heterocyclic structure. nih.gov
These modern synthetic methods promise to streamline the production of this compound, making it more accessible for further research and development.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
To improve the efficiency, safety, and reproducibility of synthetic processes, the integration of Process Analytical Technology (PAT) is becoming essential. mt.comresearchgate.net Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are at the heart of PAT, providing a deeper understanding of reaction kinetics, mechanisms, and impurity profiles. mt.com
Future syntheses of this compound will increasingly benefit from these technologies:
FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful non-invasive technique for monitoring reactions in real time. rsc.org It provides detailed structural information about reactants, intermediates, and products directly in the reaction stream, enabling precise kinetic analysis. rsc.org
In-situ FTIR and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are valuable for tracking the concentration changes of key functional groups during a reaction. perkinelmer.com For instance, Raman spectroscopy has been used to monitor the reduction of nitroarenes in aqueous media by observing the disappearance of the nitro stretching frequency. acs.org These techniques are robust and can often be implemented using fiber-optic probes inserted directly into the reactor.
Mass Spectrometry: Modern ambient ionization mass spectrometry (MS) techniques, such as Atmospheric Solids Analysis Probe (ASAP), allow for the rapid analysis of reaction mixtures with minimal to no sample preparation. This provides immediate structural information on the products being formed and can significantly accelerate reaction optimization. acs.org
| Technique | Principle | Information Obtained | Advantages for Synthesis Monitoring |
|---|---|---|---|
| FlowNMR | Nuclear Magnetic Resonance of flowing reaction mixture | Detailed molecular structure, quantification of species, kinetic data | Non-invasive, highly specific, quantitative. rsc.org |
| In-situ FTIR | Infrared absorption by molecular vibrations | Functional group concentrations, reaction progress | Real-time, robust, widely applicable. perkinelmer.com |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Molecular vibrational modes, suitable for aqueous systems | Non-destructive, minimal interference from water. acs.org |
| Ambient Ionization MS | Ionization of samples in their native state | Molecular weight and structural information | Very fast analysis, minimal sample prep required. |
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govnih.govnih.gov For a scaffold like this compound, AI/ML offers powerful tools to explore chemical space and design next-generation compounds with superior properties.
Emerging perspectives in this area include:
Predictive Modeling: ML models, including deep neural networks, can be trained on large datasets to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel compounds. nih.govsemanticscholar.org These models can perform virtual screening of vast compound libraries to identify promising candidates for synthesis and testing, saving significant time and resources. nih.gov
De Novo Design: Generative AI models can design entirely new molecules with desired characteristics. nih.gov By using techniques like reinforcement learning, these models can be guided to generate novel derivatives of the core scaffold that are optimized for specific targets, such as protein kinases, while maintaining drug-like properties. slideshare.net
Target Identification and Validation: AI can analyze complex biological data to identify and validate new potential targets for which derivatives of this compound might be effective. nih.gov This expands the potential therapeutic applications beyond the currently known target classes.
The integration of AI/ML into the design pipeline will enable a more data-driven and efficient approach to developing new drugs based on this promising chemical scaffold. umk.plresearchgate.net
Elucidation of Molecular Mechanisms of Action and Expansion of Target Repertoire
While the 5-(trifluoroethoxy)pyridin-2-amine scaffold is a component of molecules known to target specific protein families, particularly kinases, a comprehensive understanding of its molecular interactions and full target profile remains an area for future investigation. nih.govwikipedia.org
Future research should focus on:
Target Deconvolution: Identifying the specific molecular targets through which this compound and its derivatives exert their biological effects is crucial. Techniques such as chemical proteomics, thermal shift assays, and affinity chromatography-mass spectrometry can be used to pull down binding partners from cell lysates and identify direct targets.
Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action. For example, if the target is a kinase, studies would determine whether the inhibition is competitive, non-competitive, or allosteric, and how this affects downstream signaling pathways. acs.org The anti-proliferative activity of similar thieno[2,3-b]pyridines has been linked to the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com
Exploring New Therapeutic Areas: The structural motifs present in this compound are found in compounds with diverse biological activities, including anticancer, anti-inflammatory, and even antibacterial properties. nih.govmdpi.comsemanticscholar.org Future studies could use computational approaches, like large-scale molecular docking against diverse protein structures, and high-throughput screening to explore the potential of this scaffold in new disease areas beyond its current applications.
Advancing Sustainable Synthesis and Environmental Footprint Reduction
In line with the principles of green chemistry, a major future direction is the development of sustainable and environmentally benign synthetic processes. nih.gov This involves minimizing waste, reducing energy consumption, and using less hazardous materials. rasayanjournal.co.in
Key strategies for reducing the environmental footprint include:
Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like supercritical CO₂, ionic liquids, or even water is a primary goal. ijarsct.co.in The development and use of recoverable and reusable heterogeneous catalysts or highly efficient biocatalysts can also significantly reduce waste. ijarsct.co.in
Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis and ultrasonication can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net Mechanochemistry, which uses mechanical force to drive reactions in the absence of solvents, is another promising solvent-free approach. ijarsct.co.in
Atom Economy and Process Intensification: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product (high atom economy) is a core principle of green chemistry. One-pot, multi-component reactions are excellent examples of this, as they reduce the number of steps and purification procedures required, thereby minimizing waste. rasayanjournal.co.inresearchgate.net
| Green Chemistry Approach | Description | Potential Application in Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions, often leading to shorter reaction times and higher yields. nih.gov | Accelerating cyclization or coupling steps. |
| Solvent-Free Reactions | Conducting reactions without a solvent, or using one of the reactants as the solvent. rasayanjournal.co.in | Reducing volatile organic compound (VOC) emissions and simplifying workup. |
| Biocatalysis | Using enzymes to catalyze reactions, offering high selectivity under mild conditions. ijarsct.co.in | Enantioselective introduction or modification of functional groups. |
| Multi-Component Reactions | Combining three or more reactants in a single step to form the product, improving atom economy. researchgate.net | Efficient assembly of the substituted pyridine core. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch, allowing for better control, safety, and scalability. researchgate.net | Improving heat transfer and mixing for exothermic or fast reactions. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(2,2,2-trifluoroethoxy)pyridin-2-amine?
- Methodology : Nucleophilic aromatic substitution (NAS) is widely used. For example, substituting a halogen (e.g., Cl, Br) at the pyridine C5 position with trifluoroethoxy groups under catalytic conditions (e.g., CuI, KCO) in polar aprotic solvents like DMF or DMSO . Amine protection (e.g., Boc) may be required to prevent side reactions. Post-synthesis deprotection yields the free amine.
Q. How can researchers purify and verify the compound’s structural integrity?
- Methodology :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
- Characterization : H/C NMR to confirm trifluoroethoxy (-OCHCF) and amine (-NH) groups. Mass spectrometry (HRMS) for molecular weight validation. IR spectroscopy to identify NH stretching (~3300 cm) .
Q. What safety precautions are critical for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood due to potential inhalation hazards (GHS H332).
- Store in inert, dry conditions (argon/vacuum) to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges during trifluoroethoxy substitution be addressed?
- Methodology :
- Use directing groups (e.g., -NH at C2) to enhance NAS at C5. Computational modeling (DFT) predicts electron-deficient sites favoring substitution .
- Optimize reaction temperature (80–120°C) and catalyst loading (e.g., 10 mol% CuI) to minimize byproducts .
Q. What are the stability profiles of this compound under varying pH and temperature?
- Experimental Design :
- Conduct accelerated stability studies (40–60°C, pH 1–13). Monitor degradation via HPLC.
- Key Findings : The trifluoroethoxy group enhances hydrolytic stability compared to non-fluorinated analogs, but acidic conditions (pH < 2) may cleave the ether bond .
Q. How can computational tools predict biological interactions of this compound?
- Methodology :
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases, GPCRs). Use PyMOL for binding pose analysis.
- QSAR models correlate substituent effects (e.g., -CF vs. -OCHCF) with activity .
Q. How to resolve contradictions in reported synthetic yields for this compound?
- Data Analysis :
- Reproduce protocols from literature with strict control of anhydrous conditions and reagent purity.
- Validate results using orthogonal techniques (e.g., F NMR to quantify trifluoroethoxy incorporation) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Optimization Strategies :
- Transition from batch to flow chemistry for improved heat/mass transfer.
- Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
Q. How does the compound interact with biomolecules in medicinal chemistry applications?
- Case Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
